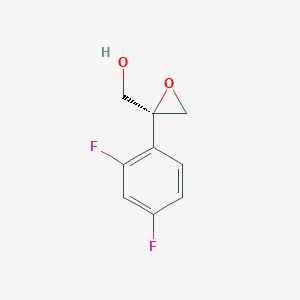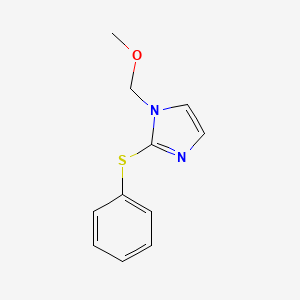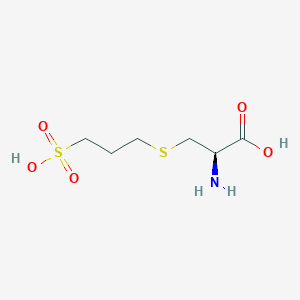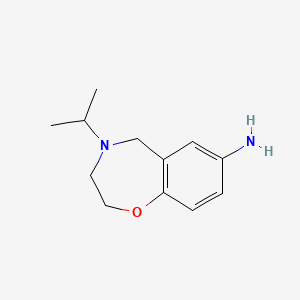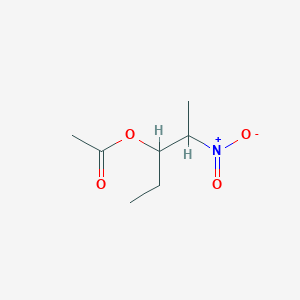
3-Acetoxy-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-2-nitropentane is an organic compound characterized by the presence of an acetoxy group and a nitro group attached to a pentane backbone
Preparation Methods
The synthesis of 3-Acetoxy-2-nitropentane can be achieved through several routes. One common method involves the nitration of 3-acetoxypentane using nitric acid. The reaction typically requires controlled conditions to ensure the selective formation of the nitro compound. Another approach involves the displacement reaction of 3-acetoxypentyl halides with nitrite ions. Industrial production methods may utilize continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-Acetoxy-2-nitropentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions include amines, alcohols, and substituted pentanes.
Scientific Research Applications
3-Acetoxy-2-nitropentane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Chemistry: It is used in the production of dyes, pharmaceuticals, and agrochemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2-nitropentane involves its functional groups. The nitro group can participate in redox reactions, while the acetoxy group can undergo hydrolysis or substitution. These reactions are facilitated by specific molecular targets and pathways, such as enzyme-catalyzed transformations in biocatalysis .
Comparison with Similar Compounds
3-Acetoxy-2-nitropentane can be compared with other nitroalkanes and acetoxy compounds:
Nitromethane: A simpler nitroalkane with similar reactivity but fewer functional groups.
3-Acetoxy-2-methylbenzoic acid: Another acetoxy compound with different applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of nitro and acetoxy groups, which provide diverse reactivity and potential for various applications.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-nitropentan-3-yl acetate |
InChI |
InChI=1S/C7H13NO4/c1-4-7(12-6(3)9)5(2)8(10)11/h5,7H,4H2,1-3H3 |
InChI Key |
ISANAHAACRGGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
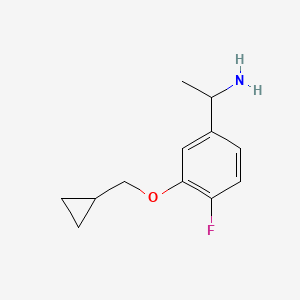
![Methanesulfonamide, N-[2-iodo-4-(trifluoromethyl)phenyl]-](/img/structure/B8438099.png)
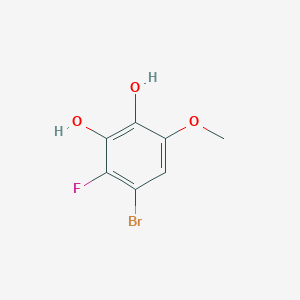
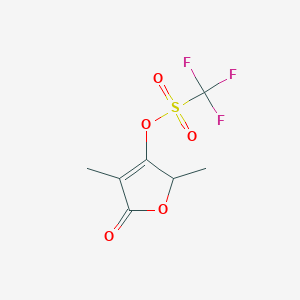
![ethyl 3-[(2-{[4-(hexyloxycarbonylaminoiminomethyl)phenylamino]methyl}-1-methyl-1H-benzimidazole-5-carbonyl)pyridin-2-yl-amino]propionate](/img/structure/B8438127.png)
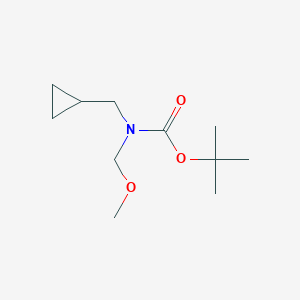
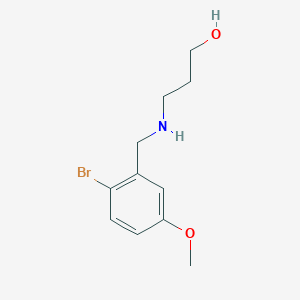
![3-(6-bromopyridin-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8438147.png)
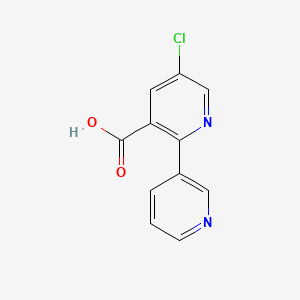
![3-[2-(4-bromophenyl)ethyl]pyridin-2-amine](/img/structure/B8438151.png)
